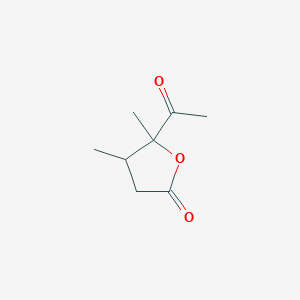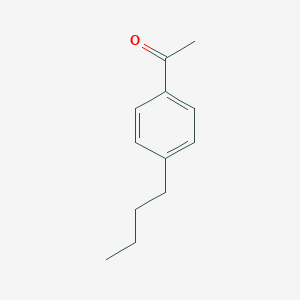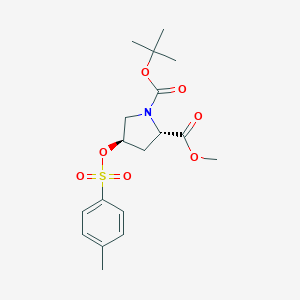
Boc-trans-4-Tosyloxy-L-proline methyl ester
Übersicht
Beschreibung
“Boc-trans-4-Tosyloxy-L-proline methyl ester” is a chemical compound with the molecular formula C18H25NO7S . It is used in the preparation of bicycloazahydantoins, which act as androgen receptor antagonists .
Molecular Structure Analysis
The molecular weight of “Boc-trans-4-Tosyloxy-L-proline methyl ester” is 399.5 g/mol . The IUPAC name is 1-O-tert-butyl 2-O-methyl (2S,4R)-4-(4-methylphenyl)sulfonyloxypyrrolidine-1,2-dicarboxylate . The InChI and SMILES strings provide a textual representation of the compound’s structure .Chemical Reactions Analysis
“Boc-trans-4-Tosyloxy-L-proline methyl ester” is used in the preparation of bicycloazahydantoins . Bicycloazahydantoins are known to act as androgen receptor antagonists .Physical And Chemical Properties Analysis
“Boc-trans-4-Tosyloxy-L-proline methyl ester” is described as colourless crystals . It has a molecular weight of 399.5 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation :
- Boc-cis-4-fluoro-L-proline and 4-difluoro-L-proline, usable in classical peptide synthesis, can be obtained from trans-4-hydroxy-L-proline methyl ester (Demange, Menez, & Dugave, 1998).
- cis-LC15-0133 Tartrate, a potent dipeptidyl peptidase IV inhibitor, involves the synthesis of (4S)-N-Boc-4-fluoro-l-proline methyl ester from trans-4-hydroxy-l-proline (Kim, Kim, Lee, & Shin, 2008).
Peptide Bond Isomerization :
- In the study of α-Methyl-L-proline, an α-substituted analog of proline, derivatives like N-Boc-protected α-methyl-L-proline showed both cis and trans conformers (Torbeev, Fumi, Ebert, Schweizer, & Hilvert, 2012).
Chiral Separation in Pharmaceutical Compounds :
- Proline derivatives such as Boc-proline and its variants have been studied for chiral separation using high-performance liquid chromatography, which is crucial for pharmaceutical applications (Zhao & Pritts, 2007).
Diastereoselective Synthesis :
- Research has explored the diastereoselective synthesis of various proline esters, including 4-silyloxy-N-Boc-L-proline methyl ester, which has applications in creating specific molecular configurations (Sato, Kawasaki, Oda, Yagi, Bialy, Uenishi, Yamauchi, & Ikeda, 2001).
Radiopharmaceuticals and Imaging :
- The synthesis of cis-4-[18F]fluoro-L-proline and trans-4-[18F]fluoro-L-proline for imaging in positron emission tomography (PET) involved the use of N-t-butoxycarbonyl-4-p-tosyloxy-L-proline methyl ester (Mazza, 2000).
Catalytic Properties in Chemical Synthesis :
- O-ferrocenoyl hydroxyproline conjugates synthesized from trans-hydroxy-L-proline amino acids were studied for their catalytic properties in chemical reactions (Al-Momani & Lataifeh, 2013).
Alkylation Reactions :
- The alkylation of cis- and trans-4-fluoro-N-Boc-l-proline methyl esters was studied for its diastereoselectivity, which is important in the synthesis of specific molecular structures (Filosa, Holder, & Auberson, 2006).
Synthesis of Unnatural Proline-Based Amino Acids :
- Research focused on the practical synthesis of conformationally constrained unnatural proline-based amino acids, highlighting the versatility of proline derivatives in designing novel molecular structures (Belvisi, Colombo, Colombo, Giacomo, Manzoni, Vodopivec, & Scolastico, 2001).
Zukünftige Richtungen
“Boc-trans-4-Tosyloxy-L-proline methyl ester” is used in the preparation of bicycloazahydantoins . Given the importance of androgen receptor antagonists in medical research, particularly in the study of diseases like prostate cancer, it’s likely that this compound will continue to be of interest in future research.
Eigenschaften
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4R)-4-(4-methylphenyl)sulfonyloxypyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO7S/c1-12-6-8-14(9-7-12)27(22,23)26-13-10-15(16(20)24-5)19(11-13)17(21)25-18(2,3)4/h6-9,13,15H,10-11H2,1-5H3/t13-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVKNGDXVREPDE-HIFRSBDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90540465 | |
| Record name | 1-tert-Butyl 2-methyl (2S,4R)-4-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90540465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-trans-4-Tosyloxy-L-proline methyl ester | |
CAS RN |
88043-21-4 | |
| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2S,4R)-4-[[(4-methylphenyl)sulfonyl]oxy]-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88043-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl 2-methyl (2S,4R)-4-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90540465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl 2-methyl (2S,4R)-4-{[(4-methylphenyl)sulfonyl]oxy}pyrrolidine-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.211.708 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine](/img/structure/B127651.png)
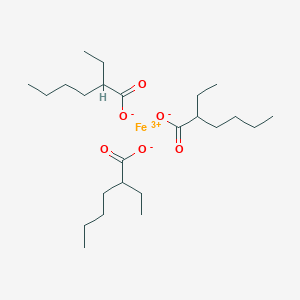
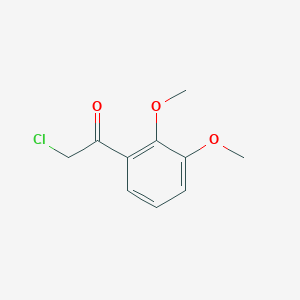
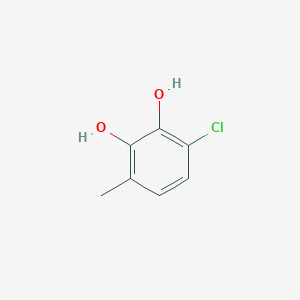
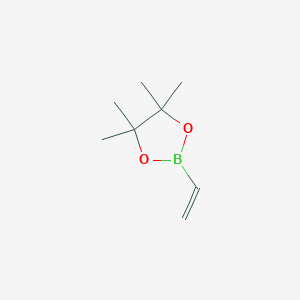
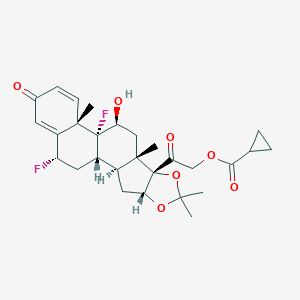
![2,9,11-Triazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9,13-pentaene](/img/structure/B127665.png)
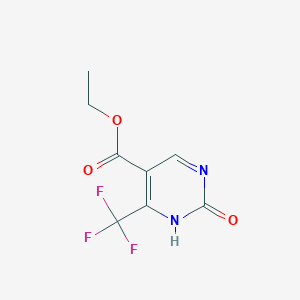
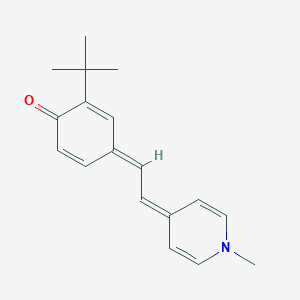
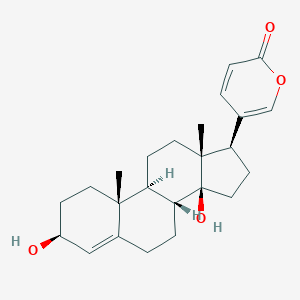
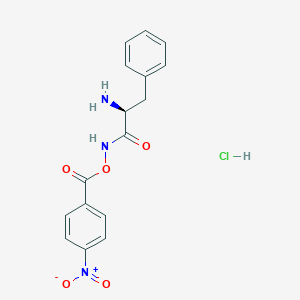
![Formamide, N-[(4-aminophenyl)methyl]-(9CI)](/img/structure/B127682.png)
